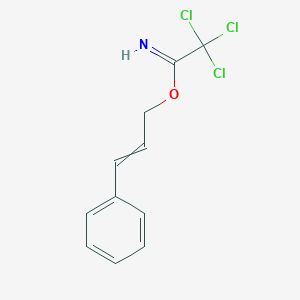

Cinnamyl trichloroacetimidate

Description

Properties

Molecular Formula |

C11H10Cl3NO |

|---|---|

Molecular Weight |

278.6 g/mol |

IUPAC Name |

3-phenylprop-2-enyl 2,2,2-trichloroethanimidate |

InChI |

InChI=1S/C11H10Cl3NO/c12-11(13,14)10(15)16-8-4-7-9-5-2-1-3-6-9/h1-7,15H,8H2 |

InChI Key |

GLDKSYZZEFAGMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC(=N)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1.1 Alkylating Agent

Cinnamyl trichloroacetimidate serves as an effective alkylating reagent. Its utility is primarily based on the favorable reactivity of trichloroacetimidates, which can facilitate the installation of protecting groups on carboxylic acids and alcohols. This characteristic is crucial in multi-step synthetic pathways where selective protection and deprotection are necessary .

1.2 Rearrangement Reactions

The rearrangement of allylic trichloroacetimidates to their corresponding allylic trichloroacetamides has been extensively studied. This transformation allows for facile access to protected amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

1.3 Asymmetric Transformations

Recent advancements have seen the application of chiral transition metal catalysts to render many transformations involving this compound enantioselective. Additionally, chiral Brønsted acids have been employed to perform asymmetric transformations using achiral trichloroacetimidate starting materials, enhancing the scope of synthesis in producing chiral compounds .

Medicinal Chemistry

2.1 Synthesis of Bioactive Compounds

this compound is utilized in synthesizing various bioactive compounds. For instance, it can be used to create N-acyl derivatives that exhibit significant biological activity. The synthesis of N-acylbenzotriazole derivatives from carboxylic acids through a carbonyl activation pathway exemplifies its role in medicinal chemistry .

2.2 Antimicrobial Properties

Research indicates that compounds derived from cinnamyl alcohol exhibit antimicrobial properties. The ability to modify these compounds through the use of trichloroacetimidates enhances their efficacy and broadens their potential applications in developing antimicrobial agents .

Material Science

3.1 Polymer Chemistry

this compound can be employed in polymer synthesis, particularly in creating functionalized polymers with specific properties tailored for applications such as drug delivery systems or smart materials. Its reactivity allows for the incorporation of various functional groups into polymer backbones, enhancing material properties .

3.2 Ester Formation

The compound facilitates ester formation under mild conditions without requiring exogenous promoters, making it a valuable reagent in synthesizing esters that serve as key intermediates in various chemical processes . The selectivity and efficiency of these reactions are critical for developing high-performance materials.

Case Studies

Chemical Reactions Analysis

Formation of Ethers

Cinnamyl trichloroacetimidate can react with alcohols to form ethers. This reaction is typically facilitated by a catalyst, such as a Lewis acid, which enhances the electrophilicity of the imidate, allowing it to react more efficiently with nucleophilic alcohols .

| Reaction Conditions | Yield | Product |

|---|---|---|

| Alcohol (e.g., methanol), Lewis acid catalyst, room temperature | Variable | Cinnamyl ether derivatives |

Alkylation Reactions

In addition to ether formation, this compound can participate in alkylation reactions with various nucleophiles, including indoles and sulfonamides, under appropriate conditions .

| Nucleophile | Catalyst | Yield | Product |

|---|---|---|---|

| Indole derivatives | Lewis acid | High | 3,3'-Disubstituted indolenines |

| Sulfonamides | Brønsted acid | Moderate to high | Alkylated sulfonamides |

Mechanism of Reaction

The reaction mechanism typically involves the activation of the trichloroacetimidate by an acid catalyst, leading to the formation of a carbocation intermediate. This intermediate can then react with a nucleophile (such as an alcohol) to form the desired product .

Pharmaceutical Intermediates

Its reactivity is also exploited in the synthesis of intermediates for pharmaceutical compounds, where precise control over the introduction of functional groups is crucial .

Comparison with Similar Compounds

Allyl Trichloroacetimidate

- Structure : Lacks the phenyl substituent of the cinnamyl group.

- Reactivity : Exhibits lower stability in thermal rearrangements due to the absence of aromatic conjugation, which stabilizes transition states in cinnamyl derivatives. Yields in Overman rearrangements are comparable (80–90%) but require stricter temperature control .

Benzyl Trichloroacetimidate

Glycosyl Trichloroacetimidates

- Examples: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate: Used in stereoselective glycosylation, achieving >90% α-selectivity due to neighboring group participation . 2,3,4-Tri-O-benzoyl-α-D-glucuronic acid methyl ester trichloroacetimidate: Enables synthesis of β-linked glycosides via SN2 mechanisms, contrasting with cinnamyl derivatives’ allylic reactivity .

- Key Difference : Glycosyl analogs prioritize stereochemical control in carbohydrate synthesis, while cinnamyl derivatives excel in allylic functionalization.

Preparation Methods

Standard Reaction Protocol

In a typical procedure, cinnamyl alcohol is dissolved in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran. Trichloroacetonitrile (1.2–2.0 equiv) is added dropwise at 0–25°C, followed by catalytic DBU (5–20 mol%). The reaction is stirred for 1–4 hours, during which the trichloroacetimidate forms via nucleophilic attack of the alkoxide on the electrophilic nitrile carbon. Purification via silica gel chromatography or direct use of the crude product yields this compound in 80–92% isolated yield.

Solvent and Base Optimization

-

Solvent Effects : Dichloromethane is preferred for its low nucleophilicity and ability to stabilize cationic intermediates. Polar solvents like THF may accelerate the reaction but risk side reactions with sensitive substrates.

-

Alternative Bases : While DBU remains optimal, trials with potassium hydride or sodium hydride in crown ether systems have shown comparable efficiency for hindered alcohols. However, these bases often require stricter anhydrous conditions.

Triazine-Based Allylation Reagents

An alternative methodology employs triazine derivatives to activate cinnamyl alcohol for trichloroacetimidate formation. This method, reported by J-STAGE researchers, utilizes cyanuric chloride and sodium hydride to generate TriAT-cinnamyl, a stable triazine intermediate that reacts with trichloroacetonitrile.

Stepwise Synthesis

-

TriAT-Cinnamyl Formation : Cinnamyl alcohol reacts with cyanuric chloride in the presence of sodium hydride (1.2 equiv) at 0°C, yielding TriAT-cinnamyl in 80% isolated yield.

-

Trichloroacetimidate Generation : Subsequent treatment with trichloroacetonitrile (1.5 equiv) and DBU (10 mol%) in dichloromethane at 25°C affords the target compound in 85% yield.

Advantages and Limitations

-

Advantages : The triazine intermediate enhances stability, allowing storage and delayed use in multistep syntheses.

-

Limitations : Requires handling of cyanuric chloride, a toxic and moisture-sensitive reagent, necessitating rigorous safety protocols.

Thermal Rearrangement of Allylic Trichloroacetamides

A less conventional route involves the thermal rearrangement of preformed allylic trichloroacetamides. This method, though less direct, is valuable for accessing stereochemically complex derivatives.

Reaction Mechanism

The trichloroacetamide precursor undergoes a-sigmatropic rearrangement at elevated temperatures (160–180°C), forming the trichloroacetimidate via a six-membered transition state. For example, (E)-(2-allyloxy)cinnamyl alcohol derivatives rearrange cleanly in tert-butylbenzene at 175°C, yielding this compound in 80% yield.

Substrate Scope

-

Steric Effects : Tertiary alcohols require longer reaction times (24–48 hours) but maintain high yields.

-

Electronic Effects : Electron-rich aryl groups accelerate rearrangement by stabilizing partial positive charge development.

Catalyst-Free Methods in Nonpolar Solvents

Recent advances demonstrate that this compound can form spontaneously in nonpolar solvents without added catalysts. This occurs through in situ generation of a reactive alkoxide intermediate, which directly attacks trichloroacetonitrile.

Solvent Screening

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene | 110 | 78 |

| Xylene | 140 | 82 |

| Chloroform | 60 | 65 |

Conditions : Cinnamyl alcohol (1.0 equiv), trichloroacetonitrile (1.2 equiv), 24 hours.

Practical Considerations

-

Scalability : Toluene reflux permits gram-scale synthesis without column chromatography.

-

Byproduct Management : Trichloroacetamide byproducts are removed via aqueous base washes.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| DBU-Catalyzed | 80–92 | 1–4 h | Mild conditions, high purity | Sensitive to moisture |

| Triazine-Mediated | 80–85 | 6–8 h | Stable intermediates | Toxic reagents |

| Thermal Rearrangement | 75–80 | 24–48 h | Stereochemical control | High energy input |

| Catalyst-Free | 65–82 | 24 h | No catalyst, scalable | Limited to simple substrates |

Mechanistic Insights and Side Reactions

Competing Pathways

Q & A

Basic: What is the standard protocol for synthesizing cinnamyl trichloroacetimidate, and how can reaction conditions be optimized?

This compound is typically synthesized via nucleophilic substitution of cinnamyl alcohol with trichloroacetonitrile in the presence of a base catalyst. A common method involves reacting (E)-(2-allyloxy)cinnamyl alcohol with trichloroacetonitrile and 1,8-diazabicycloundec-7-ene (DBU) as a catalyst, achieving high yields (e.g., 92% for analogous compounds) . Key optimization parameters include:

- Catalyst selection : DBU is preferred due to its efficiency in deprotonating alcohols and stabilizing intermediates.

- Temperature : Room temperature is sufficient for synthesis, but thermal conditions may be required for subsequent rearrangements (e.g., Overman rearrangement at 80–100°C) .

- Stability : The product can be stored at room temperature without decomposition, but in situ generation is recommended for unstable derivatives .

Advanced: How does the stereochemical outcome of glycosylation reactions using this compound donors depend on solvent and Lewis acid selection?

The stereochemistry of glycosylation is influenced by the solvent polarity and Lewis acid strength. Trichloroacetimidates undergo SN2-like displacement with inversion of configuration at the anomeric center, enabling α/β control . For example:

- Polar solvents (e.g., dichloromethane) paired with strong Lewis acids (e.g., BF₃·Et₂O) favor β-selectivity by stabilizing oxocarbenium ion intermediates.

- Non-polar solvents and milder acids (e.g., TMSOTf) may lead to mixed stereochemistry due to competing mechanisms.

Data from glycosylation studies show that optimal conditions for β-selectivity require precise stoichiometry (1.2–1.5 equiv of Lewis acid) and low temperatures (−20°C to 0°C) .

Basic: What precautions are necessary for handling and storing this compound?

This compound is moisture-sensitive and thermally unstable. Key precautions include:

- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C in dark conditions .

- Handling : Use anhydrous solvents and rigorously dry glassware to prevent hydrolysis.

- Safety : Avoid inhalation/contact; use fume hoods and PPE (gloves, goggles) due to irritant properties (H315, H319 hazard codes) .

Advanced: How can researchers resolve contradictions in reported yields for Overman rearrangements involving cinnamyl trichloroacetimidates?

Discrepancies in yields (e.g., 15% vs. >70%) arise from variations in catalyst loading, reaction time, and purification methods. For example:

- Catalyst optimization : Grubbs first-generation catalyst (30 mol%) required 120 h for complete conversion in a ring-closing metathesis (RCM) step, whereas second-generation catalysts reduced time to 24 h .

- Workup : Column chromatography with silica gel (hexane/EtOAc gradient) improves recovery of pure products.

- Analytical validation : Use ¹H NMR to confirm structural integrity (e.g., δ 8.23 ppm for NH in trichloroacetimidates) and HPLC for purity assessment .

Advanced: What strategies mitigate aglycon transfer side reactions during glycosylation with trichloroacetimidates?

Aglycon transfer occurs when nucleophilic acceptors (e.g., thioglycosides) attack the cationic intermediate. To suppress this:

- Temperature control : Perform reactions at −10°C to slow competing pathways .

- Acceptor design : Use acceptors with high nucleophilicity (e.g., primary hydroxyl groups) to favor desired glycosylation over transfer .

- Donor activation : Sequential activation of donors (e.g., trichloroacetimidate followed by thioglycoside) minimizes cross-reactivity .

Advanced: What mechanistic insights explain the role of this compound in Overman rearrangements?

In Overman rearrangements, the trichloroacetimidate group acts as a directing moiety , facilitating [3,3]-sigmatropic rearrangement via a six-membered transition state. The reaction proceeds through:

Thermal activation : Cleavage of the N–O bond generates a nitrilium ion.

Rearrangement : Migrating group (e.g., allyl) shifts to the nitrile carbon, forming an imidate intermediate.

Hydrolysis : Final hydrolysis yields the allylic amine product.

Kinetic studies show that electron-withdrawing groups on the cinnamyl moiety accelerate rearrangement rates by stabilizing transition states .

Basic: What analytical techniques confirm the structure and purity of this compound?

- ¹H NMR : Characteristic signals include δ 4.13 ppm (CH₂ from allyloxy group) and δ 8.23 ppm (NH resonance) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 252.52 for benzyl derivatives) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) .

Advanced: How do steric effects influence copolymerization reactions involving cinnamyl-derived monomers?

The bulky cinnamyl group reduces reactivity ratios (e.g., r₁ = 0.142 for cinnamyl methacrylate vs. r₂ = 0.903 for ethyl methacrylate), favoring random copolymer formation. Steric hindrance at the propagating chain end slows monomer addition, necessitating:

- High initiator concentrations to offset low reactivity.

- Statistical modeling : Finneman–Ross and Kelen-Tüdős methods predict copolymer composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.